molecular formula C14H9F3O3 B6378873 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol CAS No. 1191039-22-1

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B6378873
CAS No.: 1191039-22-1
M. Wt: 282.21 g/mol
InChI Key: WLTIMFPEVLSNRD-UHFFFAOYSA-N
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Description

Contextualization of Hindered Phenols in Contemporary Organic Chemistry Research

Hindered phenols are a class of phenolic compounds featuring bulky substituent groups positioned ortho to the hydroxyl group. This steric hindrance plays a crucial role in modulating the reactivity of the phenolic proton and the accessibility of the aromatic ring. In contemporary research, hindered phenols are widely investigated for their antioxidant properties, acting as radical scavengers in various applications, from polymer stabilization to medicinal chemistry. The steric bulk around the hydroxyl group enhances the stability of the resulting phenoxy radical, thereby improving its efficacy as a radical trap.

Significance of Trifluoromethoxy Moieties in Modern Molecular Design

The trifluoromethoxy (-OCF₃) group has emerged as a valuable substituent in modern molecular design, particularly in the fields of medicinal chemistry and materials science. researchgate.net Its strong electron-withdrawing nature and high lipophilicity significantly influence the physicochemical properties of a molecule. researchgate.net The incorporation of a trifluoromethoxy group can enhance metabolic stability, improve membrane permeability, and modulate the electronic character of aromatic systems, making it a powerful tool for optimizing the properties of bioactive compounds and functional materials. researchgate.net

Overview of Formyl Group Functionality in Complex Organic Scaffolds

The formyl group (-CHO), a simple aldehyde functionality, is a versatile synthetic handle in the construction of complex organic molecules. Its electrophilic carbon atom is susceptible to a wide range of nucleophilic attacks, allowing for the introduction of diverse functionalities. Furthermore, the formyl group can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to a variety of other important functional groups. In complex scaffolds, the formyl group often serves as a key building block for the elaboration of molecular complexity.

Research Landscape Surrounding Substituted Phenols with Trifluoromethoxy and Formyl Groups

The convergence of hindered phenols, trifluoromethoxy substituents, and formyl groups within a single molecular framework presents a rich area for chemical exploration. Research in this area is driven by the potential to create novel compounds with unique electronic and steric properties. The interplay between the electron-withdrawing trifluoromethoxy group, the reactive formyl group, and the sterically encumbered phenolic hydroxyl group can lead to interesting and potentially useful chemical behaviors. Synthetic strategies to access these trifunctional molecules often involve multi-step sequences, including cross-coupling reactions to form the biaryl linkage and regioselective formylation reactions. The resulting compounds are of interest for their potential applications in areas such as catalysis, materials science, and as intermediates in the synthesis of complex organic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-11-6-4-9(5-7-11)12-3-1-2-10(8-18)13(12)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTIMFPEVLSNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685338
Record name 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191039-22-1
Record name 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Spectroscopic Characterization of 2 Formyl 6 4 Trifluoromethoxyphenyl Phenol

Plausible Synthetic Pathways

A logical and efficient approach to the synthesis of the target molecule would likely involve a two-step sequence: the formation of the C-C bond to create the biphenyl (B1667301) core, followed by the regioselective introduction of the formyl group.

One of the most powerful and versatile methods for constructing biaryl linkages is the Suzuki-Miyaura cross-coupling reaction . rsc.org This palladium-catalyzed reaction would involve the coupling of an appropriately substituted aryl halide with an arylboronic acid. For the synthesis of this compound, two main disconnection approaches are possible:

Route A: Coupling of 2-bromo-6-formylphenol with 4-(trifluoromethoxy)phenylboronic acid.

Route B: Coupling of 2-bromo-phenol with 4-(trifluoromethoxy)phenylboronic acid to form 2-(4-trifluoromethoxyphenyl)phenol (B165012), followed by ortho-formylation.

Route B is often preferred as the ortho-formylation of phenols is a well-established transformation. Various methods can be employed for the regioselective introduction of the formyl group at the position ortho to the hydroxyl group, such as the Duff reaction or the Reimer-Tiemann reaction . The Duff reaction, which utilizes hexamethylenetetramine, is known to favor ortho-formylation in phenols.

Table 1: Potential Synthetic Reactions for this compound
Reaction TypeReactantsKey Reagents/CatalystsDescription
Suzuki-Miyaura Coupling2-Bromophenol and 4-(trifluoromethoxy)phenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Formation of the C-C bond to create the 2-(4-trifluoromethoxyphenyl)phenol intermediate. rsc.org
Duff Reaction (ortho-formylation)2-(4-trifluoromethoxyphenyl)phenolHexamethylenetetramine (HMTA), Acid (e.g., trifluoroacetic acid)Introduction of the formyl group at the position ortho to the hydroxyl group.
Reimer-Tiemann Reaction (ortho-formylation)2-(4-trifluoromethoxyphenyl)phenolChloroform (CHCl₃), Strong base (e.g., NaOH)An alternative method for ortho-formylation, though it can sometimes lead to mixtures of isomers.

Regioselective Formylation of Substituted Phenolic Systems

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region. The three protons on the phenolic ring would appear as distinct multiplets due to their different chemical environments and coupling to each other. The four protons on the trifluoromethoxyphenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. A downfield singlet, typically above 9.5 ppm, would be indicative of the aldehyde proton. The phenolic hydroxyl proton would also appear as a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a number of distinct signals corresponding to the different carbon atoms in the molecule. The carbonyl carbon of the formyl group would be observed at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbon attached to the trifluoromethoxy group would be split into a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. A strong, sharp absorption band around 1650-1700 cm⁻¹ would correspond to the C=O stretching vibration of the aldehyde. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group. Strong C-F stretching bands would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Reactivity Profiles and Transformational Chemistry of 2 Formyl 6 4 Trifluoromethoxyphenyl Phenol

Aldehyde Group Reactivity (Formyl Moiety)

The formyl group, an aldehyde functionality, is a primary site for nucleophilic attack and condensation reactions due to the electrophilic nature of its carbonyl carbon.

Nucleophilic Additions and Condensations

One of the most characteristic reactions of the formyl group in this compound is its condensation with primary amines to form Schiff bases, also known as imines or azomethines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to form a new carbon-nitrogen double bond. The reaction is typically catalyzed by acid. The intramolecular hydrogen bond between the phenolic hydroxyl and the formyl group can influence the reactivity and the geometry of the resulting Schiff base. Studies on similar hydroxy-benzaldehyde derivatives show that this condensation is a versatile method for synthesizing complex ligands for coordination chemistry. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Table 1: Examples of Schiff Base Formation

Reactant (Primary Amine) Resulting Schiff Base Product
Aniline 2-((Phenylimino)methyl)-6-(4-trifluoromethoxyphenyl)phenol
p-Toluidine 2-((p-Tolylimino)methyl)-6-(4-trifluoromethoxyphenyl)phenol
Ethylamine 2-((Ethylimino)methyl)-6-(4-trifluoromethoxyphenyl)phenol
4-Aminophenol 4-(((2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)benzylidene)amino)phenol

The formyl group readily reacts with alcohols in the presence of an acid catalyst to form acetals. The reaction proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, an excess of the alcohol is typically used, or water is removed from the reaction mixture. youtube.com Cyclic acetals can be formed using diols like ethylene (B1197577) glycol, which are often employed as protecting groups for the aldehyde functionality during multi-step syntheses. libretexts.org

Furthermore, the aldehyde can be converted to an oxime through a condensation reaction with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgbyjus.com This reaction is robust and occurs with aldehydes to produce aldoximes. byjus.com The resulting oximes are stable, crystalline compounds. wikipedia.org

Table 2: Acetal and Oxime Derivatization Reactions

Reagent Product Type Product Name
Methanol (excess, H⁺) Acetal 1-(Dimethoxymethyl)-2-methoxy-3-(4-(trifluoromethoxy)phenyl)benzene
Ethylene Glycol (H⁺) Cyclic Acetal 2-(2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)phenyl)-1,3-dioxolane
Hydroxylamine (NH₂OH) Oxime 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol oxime

Oxidation and Reduction Pathways

The aldehyde group is susceptible to both oxidation and reduction, leading to the formation of a carboxylic acid or a primary alcohol, respectively.

Oxidation : Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the formyl group to a carboxylic acid, yielding 2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)benzoic acid.

Reduction : The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄). This transformation produces 2-(Hydroxymethyl)-6-(4-trifluoromethoxyphenyl)phenol. This type of reduction is a common transformation for substituted salicylaldehydes. nih.gov

Aldol and Knoevenagel Condensations

The electrophilic nature of the formyl group allows it to participate in important carbon-carbon bond-forming reactions.

Aldol Condensation : While less common for aromatic aldehydes without α-hydrogens, this compound can act as the electrophilic partner in a crossed-Aldol condensation with a ketone (e.g., acetone) in the presence of a base to form a β-hydroxy ketone, which may subsequently dehydrate.

Knoevenagel Condensation : This is a more typical reaction for aromatic aldehydes, involving condensation with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.com The reaction is usually catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and results in a new carbon-carbon double bond after dehydration. beilstein-journals.orgjocpr.comnih.gov This reaction is highly versatile for synthesizing a variety of substituted alkenes. jocpr.comnih.gov

Table 3: Potential Knoevenagel Condensation Reactions

Active Methylene Compound Catalyst Expected Product
Malononitrile Piperidine 2-((2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)benzylidene)malononitrile
Diethyl malonate Pyridine Diethyl 2-((2-hydroxy-3-(4-(trifluoromethoxy)phenyl)benzylidene)malonate
Meldrum's acid Acetic Acid 5-((2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group is acidic and can participate in several key reactions, including deprotonation, etherification, and esterification. Its presence also activates the aromatic ring, although reactions of the ring itself are outside the scope of this section.

The acidity of the phenolic proton allows it to be easily removed by a base to form a phenoxide ion. This negatively charged oxygen is a potent nucleophile.

Etherification (Williamson Ether Synthesis) : The phenoxide, generated by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate, can react with alkyl halides (e.g., methyl iodide, ethyl bromide) to form ethers.

Esterification : The phenolic hydroxyl can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) to form phenyl esters.

Oxidation : Phenolic hydroxyl groups can undergo oxidation, though the reactions can be complex. Depending on the oxidant and conditions, reactions can lead to quinone-type structures or oxidative coupling products. rsc.org The reactivity is generally higher for phenols with electron-donating groups, but the trifluoromethoxy group's electron-withdrawing nature may influence this reactivity. Studies on substituted phenols show that oxidation can be a viable transformation pathway. rsc.org

Table 4: Summary of Phenolic Hydroxyl Group Reactions

Reaction Type Reagents Product Functional Group
Deprotonation NaOH, K₂CO₃ Phenoxide

Etherification and Esterification Reactions

The presence of a phenolic hydroxyl group makes this compound amenable to standard etherification and esterification reactions. These transformations are fundamental in modifying the compound's physical and chemical properties.

Etherification: The hydroxyl group can be readily converted into an ether linkage. A common method for this is the Williamson ether synthesis, which involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. Given the acidity of the phenolic proton, bases such as sodium hydroxide or potassium carbonate are typically sufficient for deprotonation.

Esterification: The synthesis of esters from this compound can be achieved through several methods. The Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a viable route. Alternatively, for higher yields and milder conditions, the phenol can be acylated using an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine.

Table 1: Representative Etherification and Esterification Reactions

Reaction Type Reagents and Conditions Expected Product

| Etherification | 1. NaOH or K₂CO₃ 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | 2-Formyl-6-(4-trifluoromethoxyphenyl)alkoxybenzene | | Esterification | 1. Carboxylic acid, H⁺ catalyst 2. Acid chloride/anhydride, Pyridine | 2-Formyl-6-(4-trifluoromethoxyphenyl)phenyl ester |

Directed Ortho-Lithiation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgwikipedia.org In this compound, the hydroxyl group is a potent directing group for lithiation. harvard.edu Upon treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, deprotonation occurs preferentially at the ortho position to the hydroxyl group. The formyl group, being an electrophilic site, would likely require protection, for instance, as an acetal, prior to lithiation to prevent nucleophilic attack by the organolithium reagent.

Once the aryllithium species is formed, it can be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the C3 position of the phenolic ring. rsc.org

Table 2: Potential Directed Ortho-Lithiation and Electrophilic Trapping

Step Reagents and Conditions Intermediate/Product
1. Protection Ethylene glycol, p-TsOH 2-(1,3-Dioxolan-2-yl)-6-(4-trifluoromethoxyphenyl)phenol
2. Lithiation n-BuLi or sec-BuLi, THF, -78 °C Lithiated intermediate at C3
3. Electrophilic Trapping Electrophile (e.g., D₂O, CH₃I, (CH₃)₂CO) 3-Substituted-2-(1,3-dioxolan-2-yl)-6-(4-trifluoromethoxyphenyl)phenol
4. Deprotection Aqueous acid 3-Substituted-2-formyl-6-(4-trifluoromethoxyphenyl)phenol

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution is governed by the directing and activating/deactivating effects of the substituents.

Electrophilic Aromatic Substitution Patterns

The phenolic ring is substituted with a hydroxyl group (strongly activating, ortho, para-directing), a formyl group (strongly deactivating, meta-directing), and a trifluoromethoxyphenyl group (electron-withdrawing). The trifluoromethoxyphenyl ring is substituted with a trifluoromethoxy group (strongly deactivating, meta-directing) libretexts.org and is linked to the phenolic ring.

For the phenolic ring, the powerful ortho, para-directing ability of the hydroxyl group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. The position para to the hydroxyl group is already substituted, and one ortho position is occupied by the formyl group. Therefore, electrophilic attack is most likely to occur at the remaining ortho position (C5).

For the trifluoromethoxyphenyl ring, the trifluoromethoxy group and the substituted phenol ring both act as deactivating groups, making this ring less susceptible to electrophilic attack compared to the phenolic ring.

Trifluoromethoxy Group Influence on Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is transmitted through the oxygen atom to the aromatic ring via a strong inductive effect (-I). rsc.org While the oxygen atom possesses lone pairs that could potentially participate in resonance donation (+M), the strong inductive withdrawal significantly diminishes this effect. Consequently, the trifluoromethoxy group is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions. youtube.com

Halogenation and Nitration Studies

Halogenation: Electrophilic halogenation, for instance with bromine in a non-polar solvent, is expected to occur selectively on the more activated phenolic ring. libretexts.orglibretexts.org The hydroxyl group will direct the incoming halogen to the C5 position.

Nitration: The nitration of phenols can be complex, as the phenol ring is highly activated and susceptible to oxidation. ijcce.ac.irnih.govquora.comgoogle.comdergipark.org.tr Mild nitrating agents and controlled reaction conditions would be necessary to achieve selective mononitration. Again, the substitution is anticipated at the C5 position of the phenolic ring.

Table 3: Predicted Products of Halogenation and Nitration

Reaction Reagents and Conditions Major Product
Halogenation Br₂, CCl₄ 5-Bromo-2-formyl-6-(4-trifluoromethoxyphenyl)phenol
Nitration Dilute HNO₃, low temperature 2-Formyl-5-nitro-6-(4-trifluoromethoxyphenyl)phenol

Rearrangement Reactions

Derivatives of this compound could potentially undergo classic rearrangement reactions.

Fries Rearrangement: If the phenolic hydroxyl group is esterified, the resulting aryl ester could undergo a Fries rearrangement upon treatment with a Lewis acid catalyst. nih.govwikipedia.orgbyjus.comsigmaaldrich.comlscollege.ac.in This reaction involves the migration of the acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring. In this case, migration would likely occur to the C5 position. The choice of reaction conditions, such as temperature and solvent, can influence the regioselectivity between the ortho and para products.

Claisen Rearrangement: An allyl ether derivative, prepared by reacting the phenol with an allyl halide, could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. libretexts.orglibretexts.orgbenthamopenarchives.comorganic-chemistry.orgyoutube.com This wikipedia.orgwikipedia.org-sigmatropic rearrangement would involve the migration of the allyl group from the oxygen atom to the C5 position of the phenolic ring, followed by tautomerization to restore aromaticity.

Table 4: Potential Rearrangement Reactions of Derivatives

Derivative Reaction Reagents and Conditions Expected Product
Aryl Ester Derivative Fries Rearrangement Lewis Acid (e.g., AlCl₃) 5-Acyl-2-formyl-6-(4-trifluoromethoxyphenyl)phenol
Allyl Ether Derivative Claisen Rearrangement Heat or Lewis Acid 5-Allyl-2-formyl-6-(4-trifluoromethoxyphenyl)phenol

Coordination Chemistry and Ligand Design Principles

Chelation Modes and Potential Metal Binding Sites

The coordination behavior of 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol is fundamentally dictated by its inherent phenol-aldehyde framework. This structural motif offers multiple potential binding sites for metal ions, leading to various chelation modes.

Phenol-Aldehyde Ligand Frameworks

The core of this compound is a salicylaldehyde (B1680747) derivative. Salicylaldehyde and its analogues are well-established ligands in coordination chemistry, typically acting as bidentate chelating agents. The coordination primarily involves the oxygen atoms of the deprotonated phenolic hydroxyl group and the formyl (aldehyde) group. This forms a stable six-membered chelate ring with the metal center, a favored configuration in coordination chemistry.

The presence of the bulky and electron-withdrawing 4-trifluoromethoxyphenyl group at the 6-position of the phenol (B47542) ring can introduce significant steric hindrance. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially leading to distorted geometries or favoring the formation of complexes with lower coordination numbers. Furthermore, the electronic effects of the trifluoromethoxy group can modulate the electron density on the donor oxygen atoms, thereby influencing the strength of the metal-ligand bonds.

Exploration of Schiff Base Ligand Derivatization

A pivotal aspect of the ligand design involving this compound is its facile conversion into Schiff base ligands. The formyl group readily undergoes condensation reactions with primary amines to form imines (azomethines). This derivatization expands the coordinating capabilities of the parent molecule, introducing a nitrogen donor atom and offering a pathway to multidentate ligands.

The general reaction for the formation of a Schiff base from this compound is depicted below:

Reactant 1Reactant 2Product (Schiff Base)
This compoundR-NH₂ (Primary Amine)Imine derivative

By varying the primary amine (R-NH₂), a vast library of Schiff base ligands with different steric and electronic properties can be synthesized. For instance, using diamines can lead to the formation of tetradentate ligands capable of encapsulating a metal ion in a stable coordination sphere. These Schiff base derivatives typically coordinate to metal ions through the phenolic oxygen and the imine nitrogen atoms, often forming stable five- or six-membered chelate rings.

Synthesis of Metal Complexes with this compound and its Derivatives

The rich coordination chemistry of this compound and its Schiff base derivatives allows for the synthesis of a diverse range of metal complexes, encompassing both transition metals and main group elements.

Transition Metal Complexation

Transition metals, with their partially filled d-orbitals, readily form complexes with this compound and its derivatives. The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

For instance, the reaction of a Schiff base derived from this compound with a transition metal salt, such as copper(II) acetate (B1210297) or nickel(II) chloride, can yield stable, often colored, complexes. The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to produce complexes with different coordination numbers and geometries. Common geometries observed for transition metal complexes with salicylaldehyde-based ligands include square planar, tetrahedral, and octahedral. The specific geometry is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of any ancillary ligands.

A series of acylhydrazones of salicylaldehyde and their transition metal complexes, predominantly with copper(II), have been prepared and characterized. nih.gov Copper complexes, in particular, have shown to be significantly more cytotoxic than the metal-free ligands and complexes of other metals like nickel, zinc, manganese, iron, chromium, and cobalt. nih.gov

Main Group Metal Coordination

While less common than their transition metal counterparts, complexes of main group metals with salicylaldehyde-based ligands have also been explored. Main group metals, such as aluminum, gallium, indium, and tin, can form stable complexes with these ligands. The coordination is again driven by the interaction of the metal ion with the oxygen and, in the case of Schiff bases, nitrogen donor atoms.

The synthesis of these complexes often follows similar methodologies to those used for transition metal complexes. The resulting compounds can exhibit interesting structural features and reactivity patterns, distinct from those of the d-block elements.

Structural Elucidation of Coordination Compounds

The definitive characterization of the coordination compounds of this compound and its derivatives relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequency of the C=O bond in the formyl group and the C=N bond in Schiff base derivatives typically shifts to lower wavenumbers, indicating the coordination of these groups to the metal center.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination environment of the metal ion. The d-d transitions in transition metal complexes are particularly sensitive to the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide evidence of complex formation.

Single-Crystal X-ray Diffraction:

The table below summarizes typical coordination parameters that can be obtained from X-ray crystallography for metal complexes of salicylaldehyde-based ligands.

ParameterDescriptionTypical Values
Coordination NumberThe number of donor atoms bonded to the central metal ion.4, 5, or 6
Coordination GeometryThe spatial arrangement of the ligands around the central metal ion.Square planar, tetrahedral, square pyramidal, trigonal bipyramidal, octahedral
M-O Bond LengthThe distance between the metal ion and the oxygen donor atom.Varies depending on the metal and its oxidation state.
M-N Bond LengthThe distance between the metal ion and the nitrogen donor atom (in Schiff base complexes).Varies depending on the metal and its oxidation state.

Through the systematic application of these synthetic and characterization techniques, a comprehensive understanding of the coordination chemistry of this compound and its derivatives can be achieved, paving the way for the rational design of novel metal complexes with tailored properties and potential applications in various fields of science.

No Scientific Literature Found for "this compound"

A comprehensive search of scientific databases and scholarly articles has revealed no published research on the chemical compound "this compound" or its coordination chemistry.

Despite a thorough investigation for data pertaining to the synthesis, crystallographic analysis, spectroscopic properties, and theoretical studies of this specific compound and its potential metal complexes, no peer-reviewed papers, communications, or database entries could be located.

This absence of information in the public domain makes it impossible to provide a scientifically accurate and detailed article on its coordination chemistry as requested. The foundational research required to discuss topics such as crystallographic investigations, spectroscopic signatures in metal-ligand systems, the influence of the trifluoromethoxy substituent, and ligand field theory analysis has not been conducted or published for this particular molecule.

General principles of coordination chemistry and the known electronic effects of trifluoromethoxy substituents on other molecules exist. mdpi.comresearchgate.netnih.gov However, without specific experimental or computational data for "this compound," any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, the requested article focusing solely on the coordination chemistry of "this compound" cannot be generated at this time due to the lack of available scientific literature.

Table of Compounds Mentioned

Since no specific complexes or related compounds involving "this compound" were found in the literature, a table of compounds as requested in the prompt cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment (¹H, ¹³C, ¹⁹F NMR)

For a complete structural assignment, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would provide information on the carbon skeleton of the molecule. Given the trifluoromethoxy group, ¹⁹F NMR would be crucial for confirming the presence and electronic environment of the fluorine atoms. Without experimental data, a detailed analysis and data table cannot be provided.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Specific experimental Infrared (IR) and Raman spectroscopic data for this compound have not been found in the reviewed scientific literature. These vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule.

Theoretically, the IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to:

O-H stretching of the phenolic group.

C=O stretching of the formyl (aldehyde) group.

C-O stretching of the ether linkage.

C-F stretching of the trifluoromethoxy group.

Aromatic C-H and C=C stretching vibrations.

However, without access to experimentally recorded spectra, a detailed vibrational analysis and a table of characteristic frequencies cannot be compiled.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

While the molecular formula of this compound is C₁₄H₉F₃O₃, corresponding to a molecular weight of 298.22 g/mol , specific experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination and detailed fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI), are not available in the public domain. Such data would be invaluable for confirming the molecular weight and providing structural information based on the fragmentation of the molecule under ionization.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

There are no published reports detailing the single-crystal X-ray diffraction (XRD) analysis of this compound in the searched scientific databases. This technique provides definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding and crystal packing. The successful application of this method requires the growth of a suitable single crystal, and it appears that such a study has not been publicly reported for this compound.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

Experimental data from electronic absorption (UV-Vis) and fluorescence spectroscopy for this compound are not available in the surveyed literature. These techniques are used to study the electronic transitions within a molecule. The UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), providing insights into the conjugated systems within the molecule. Fluorescence spectroscopy would provide information on the emission properties of the compound upon excitation, including its quantum yield and lifetime. Without experimental spectra, a discussion of the electronic properties and photophysical behavior of this specific compound cannot be undertaken.

Conclusion

Computational and Theoretical Investigations of 2 Formyl 6 4 Trifluoromethoxyphenyl Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, DFT calculations, likely employing a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be used to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's structural properties and serve as the foundation for further computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (phenol)1.365C-C-O (phenol)119.5
C=O (formyl)1.220C-C=O (formyl)123.0
C-O (ether)1.370C-O-C (ether)118.0
C-CF31.345O-C-C-C180.0

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

The electronic properties of this compound would be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green areas indicate neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the formyl and hydroxyl groups, and positive potential near the hydrogen atom of the hydroxyl group.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, based on the optimized geometry, determine the frequencies of the fundamental modes of vibration. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. By comparing the theoretical spectrum with experimentally obtained IR and Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved. This correlation provides a deeper understanding of the molecule's structural and bonding characteristics.

Table 3: Hypothetical Vibrational Frequencies and Assignments for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (phenol)36503504~3400-3600
C=O stretch (formyl)17201651~1680-1700
C-O-C stretch (ether)12501200~1200-1250
C-F stretch (CF3)11501104~1100-1200

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

While DFT is a powerful tool, other computational methods can also be employed for conformational analysis. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide highly accurate results but are computationally more demanding. Semi-empirical methods, on the other hand, are faster as they use parameters derived from experimental data, though they are generally less accurate than ab initio or DFT methods. A comprehensive conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating key dihedral angles to identify all possible low-energy conformers and determine their relative stabilities.

Quantitative Structure-Property Relationship (QSPR) Descriptors from Computational Data

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its observed properties. The computational data generated from DFT and other methods, such as molecular volume, surface area, dipole moment, and polarizability, can be used as descriptors in QSPR models. These models can then be used to predict various properties of new, un-synthesized compounds, thereby guiding the design of molecules with desired characteristics.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in the solid state, would provide insights into its conformational flexibility and how it interacts with its environment. By simulating the molecule's trajectory over a period of time, one can observe dynamic processes such as conformational changes and the formation and breaking of intermolecular hydrogen bonds. This information is crucial for understanding the molecule's behavior in different phases and its potential interactions with other molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the nature of bonding between atoms. bohrium.comwisc.edu It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. researchgate.net A key aspect of NBO analysis is the examination of delocalization effects, which are quantified by second-order perturbation theory. This reveals "donor-acceptor" interactions, where electron density is shared between a filled (donor) orbital and a vacant (acceptor) orbital, stabilizing the molecule. The stabilization energy (E(2)) associated with each interaction indicates its significance. researchgate.net

For this compound, NBO analysis would be crucial for understanding its electronic structure, particularly the intramolecular interactions that dictate its conformation and reactivity. A primary feature expected for this molecule is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent formyl group (-CHO). NBO analysis would quantify the strength of this interaction by evaluating the delocalization of the lone pair of the formyl oxygen (donor) into the antibonding orbital of the hydroxyl bond (acceptor), represented as n(O) → σ*(O-H). This interaction typically results in a significant stabilization energy, confirming the presence of a stable six-membered pseudo-ring structure. nih.gov

Furthermore, the analysis would elucidate the electronic interplay between the substituted phenyl rings. Key interactions would include:

π → π delocalization:* Electron delocalization from the π orbitals of the phenol (B47542) ring to the antibonding π* orbitals of the formyl group and the attached trifluoromethoxyphenyl ring.

Hyperconjugation: Interactions involving the lone pairs on the ether oxygen and the fluorine atoms of the trifluoromethoxy (-OCF₃) group with the antibonding orbitals of the adjacent phenyl ring. The powerful electron-withdrawing nature of the -OCF₃ group would influence the electron density distribution across the entire molecule.

The findings from an NBO analysis would be summarized in a table detailing the most significant donor-acceptor interactions and their corresponding stabilization energies.

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Note: This table is a hypothetical representation. Specific values are not available from published research.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
n(O_formyl) σ*(O-H_phenol) High Intramolecular Hydrogen Bond
π(C=C_phenol) π*(C=O_formyl) Moderate π-Conjugation/Delocalization
π(C=C_phenol) π*(C=C_phenyl) Moderate π-Conjugation/Delocalization
n(O_ether) π*(C=C_phenyl) Moderate Resonance/Hyperconjugation
n(F) σ*(C-O_ether) Low Hyperconjugation

Hirshfeld Surface Analysis and Investigation of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are characteristic of strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

For this compound, Hirshfeld analysis would reveal how the molecules pack in the solid state. Given the molecule's functional groups, a variety of intermolecular contacts would be expected. The analysis generates 2D "fingerprint plots," which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov

The principal intermolecular interactions anticipated for this compound would include:

H···H contacts: Typically the most abundant type of contact due to the prevalence of hydrogen atoms on the molecular surface. nih.gov

O···H / H···O contacts: Involving the phenolic, formyl, and ether oxygen atoms with hydrogen atoms of neighboring molecules.

F···H / H···F contacts: Arising from the trifluoromethoxy group, these are often significant contributors to the packing of fluorinated compounds. nih.govnih.gov

C···H / H···C contacts: Associated with C-H···π interactions, where a C-H bond points towards the face of an aromatic ring.

C···C contacts: Indicative of π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is a hypothetical representation of expected results. Specific values are not available from published research.)

Interaction Type Typical Contribution (%) Description
H···H 40 - 50% General van der Waals forces, most frequent contact.
O···H / H···O 15 - 25% Weak C-H···O hydrogen bonds and other contacts.
F···H / H···F 10 - 20% Dipolar and weak hydrogen bonding interactions. nih.gov
C···H / H···C 10 - 15% Includes C-H···π interactions contributing to stability.
C···C 2 - 5% Evidence of π-π stacking between phenyl rings.
Other (F···F, F···O, etc.) 1 - 5% Minor contributions from other close contacts.

This analysis would provide a comprehensive understanding of the supramolecular architecture, explaining the forces that govern the crystal's stability and physical properties.

Applications As a Precursor in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Compounds

The salicylaldehyde (B1680747) moiety within 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the bulky 4-trifluoromethoxyphenyl group can influence the stereochemistry and electronic properties of the resulting heterocycles, potentially leading to novel pharmacological activities or material properties.

Key heterocyclic systems that can be synthesized from this precursor include:

Chromenes and Flavones: The reaction of the phenolic hydroxyl group and the aldehyde with various carbon building blocks can lead to the formation of chromene and flavone derivatives. These classes of compounds are of significant interest due to their widespread presence in natural products and their diverse biological activities. For instance, condensation with activated methylene (B1212753) compounds can initiate a cascade reaction to form the chromene ring system. innovareacademics.inrsc.org

Schiff Bases and their Derivatives: The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.govscirp.org These Schiff bases can be valuable ligands for the formation of metal complexes with applications in catalysis and materials science. wjpsonline.comnih.govresearchgate.net The trifluoromethoxyphenyl group can modulate the electronic properties of the resulting metal complexes.

Benzofurans: Through appropriate synthetic strategies, such as reaction with α-halo ketones followed by intramolecular cyclization, the salicylaldehyde core can be converted into benzofuran derivatives. mdpi.com

Heterocyclic SystemPotential Synthetic ReagentsKey Reaction Type
ChromenesActivated methylene compounds (e.g., malononitrile, ethyl cyanoacetate)Knoevenagel condensation followed by intramolecular cyclization
Flavones2'-HydroxyacetophenonesClaisen-Schmidt condensation followed by oxidative cyclization innovareacademics.in
Schiff BasesPrimary amines (aliphatic or aromatic)Condensation nih.gov
Benzofuransα-Halo ketonesWilliamson ether synthesis followed by intramolecular cyclization

Scaffold for Supramolecular Assembly and Host-Guest Chemistry

The biphenyl-like structure of this compound, combined with its capacity for hydrogen bonding (via the hydroxyl group) and potential for π-π stacking interactions, makes it an attractive building block for the construction of supramolecular assemblies.

The design of complex, self-assembling systems is a cornerstone of modern chemistry, with applications in sensing, catalysis, and drug delivery. The trifluoromethoxyphenyl group can introduce specific intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which can be exploited to direct the formation of well-defined supramolecular architectures. mdpi.com The formyl group can be further modified to introduce other recognition motifs, expanding the possibilities for creating intricate host-guest systems. nih.gov

Potential supramolecular structures that could be accessed include:

Macrocycles and Cages: Through metal-coordination or covalent bond formation involving the aldehyde and hydroxyl functionalities, it is plausible to construct macrocyclic hosts or even three-dimensional cages capable of encapsulating guest molecules. researchgate.net

Liquid Crystals: The rigid biphenyl (B1667301) core is a common feature in liquid crystalline materials. Modification of the formyl and hydroxyl groups could lead to the synthesis of novel liquid crystals with unique phase behaviors.

Self-Assembled Monolayers: The phenolic hydroxyl group can serve as an anchor to functionalize surfaces, allowing for the formation of self-assembled monolayers with tailored surface properties dictated by the exposed trifluoromethoxyphenyl groups.

Supramolecular ArchitectureKey Driving Forces for AssemblyPotential Functionality
Macrocycles/CagesMetal coordination, covalent bond formation, hydrogen bondingHost-guest chemistry, molecular recognition, catalysis
Liquid Crystalsπ-π stacking, dipole-dipole interactionsDisplay technologies, sensors
Self-Assembled MonolayersSurface anchoring via hydroxyl group, intermolecular interactionsSurface modification, functional coatings

Integration into Polymer Architectures and Macromolecular Design

The reactive functional groups of this compound allow for its incorporation into various polymer structures, either as a monomer or as a functional pendant group. The introduction of the trifluoromethoxyphenyl moiety can significantly impact the properties of the resulting polymers. nih.gov

The aldehyde functionality can be utilized in several polymerization strategies:

Polycondensation Reactions: The formyl group can participate in condensation polymerizations with suitable co-monomers, such as diamines to form polyimines, or with activated methylene compounds to form polymers with conjugated backbones. rsc.org

Post-Polymerization Modification: Polymers bearing reactive side chains can be functionalized with this compound to introduce its specific properties to the macromolecule. nih.govresearchgate.net

The incorporation of the trifluoromethoxyphenyl group is known to enhance several polymer properties:

Polymer PropertyInfluence of Trifluoromethoxyphenyl Group
Thermal StabilityIncreased due to the high bond strength of C-F bonds.
Chemical ResistanceEnhanced resistance to oxidation and chemical attack.
SolubilityImproved solubility in organic solvents.
Dielectric PropertiesLowered dielectric constant, which is desirable for microelectronics applications.

Precursor for Tailored Materials Synthesis

The unique electronic and structural features of this compound make it a promising precursor for the synthesis of a variety of tailored materials with specific functionalities.

Metal-Organic Frameworks (MOFs): The salicylaldehyde moiety can be used to synthesize ligands for the construction of MOFs. acs.orgresearchgate.netnih.govchemrxiv.orgresearchgate.net The porosity and functionality of these materials can be tuned by the choice of the organic linker. The trifluoromethoxyphenyl group can influence the pore environment and the framework's interaction with guest molecules.

Fluorescent Materials: Salicylaldehyde derivatives and their corresponding Schiff bases are often fluorescent. The trifluoromethoxyphenyl group can modulate the emission properties, potentially leading to new fluorescent sensors or probes. researchgate.net

Functional Dyes: The chromophoric system of the salicylaldehyde can be extended through chemical reactions to create novel dyes with specific absorption and emission characteristics.

Material TypeSynthetic StrategyPotential Application
Metal-Organic Frameworks (MOFs)Synthesis of a multitopic ligand from the precursor for reaction with metal ions. acs.orgGas storage and separation, catalysis, sensing. researchgate.net
Fluorescent SensorsExploiting the intrinsic fluorescence or designing "turn-on"/"turn-off" sensing mechanisms. researchgate.netAnion or cation detection.
Functional DyesChemical modification to extend the conjugated π-system.Textiles, imaging, organic electronics.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of complex substituted salicylaldehydes such as 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol often relies on multi-step processes that can be inefficient. Future research is focused on developing more streamlined and environmentally benign synthetic strategies. A primary goal is to move beyond traditional formylation reactions, which can suffer from moderate yields and the production of unwanted side-products. google.com

Key areas of future investigation include:

Catalytic C-H Formylation: Developing transition-metal-catalyzed or organocatalytic methods to directly introduce the formyl group onto the 2-position of the parent phenol (B47542), thereby reducing the number of synthetic steps.

Flow Chemistry Processes: Implementing continuous flow reactors for the synthesis, which can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes. nih.gov

Biocatalysis: Exploring enzymatic pathways, using enzymes like lipases, for specific steps in the synthesis to improve selectivity and reduce the environmental impact of the process. researchgate.net

Anhydro Dimer Intermediates: Investigating the use of anhydro dimer intermediates of salicylaldehyde (B1680747), which can be chemically modified and subsequently hydrolyzed to yield the desired substituted product, offering a novel strategic approach. google.comgoogle.com

Table 1: Comparison of Potential Future Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey Research Challenges
Direct C-H FormylationHigh atom economy, fewer stepsAchieving high regioselectivity, catalyst stability
Continuous Flow SynthesisEnhanced safety, scalability, process controlReactor design, optimization of flow parameters
Enzymatic SynthesisHigh selectivity, mild conditions, sustainabilityEnzyme discovery and engineering, substrate scope
Anhydro Dimer RouteNovel reaction pathways, access to diverse derivativesEfficiency of dimer formation and hydrolysis steps

Exploration of Catalytic Applications in Regioselective and Stereoselective Transformations

Salicylaldehyde derivatives are crucial precursors to ligands, particularly Schiff bases, used in organometallic catalysis. google.com The electronic properties of this compound, influenced by the electron-withdrawing -OCF₃ group, make its derivatives intriguing candidates for modulating the activity and selectivity of metal catalysts.

Future research will likely focus on:

Asymmetric Catalysis: Designing chiral Schiff base ligands from this compound for use in enantioselective reactions, such as asymmetric cycloadditions or reductions. The steric bulk and electronic nature of the trifluoromethoxyphenyl group could be pivotal in creating a highly selective chiral environment around a metal center.

Oxidation Catalysis: Developing complexes that can act as robust oxidation catalysts. The electron-deficient nature of the ligand could stabilize higher oxidation states of metals, potentially leading to catalysts with unique reactivity.

Polymerization Catalysis: Synthesizing organometallic complexes for use as catalysts in polymerization reactions, where the ligand structure can influence the properties of the resulting polymer.

Rational Design of Derivatives for Specific Chemical Functions and Material Science Applications

The core structure of this compound serves as a versatile scaffold for building more complex molecules with tailored functions. The presence of reactive aldehyde and hydroxyl groups allows for a wide range of chemical modifications.

Emerging paradigms in this area include:

Fluorescent Chemosensors: Synthesizing hydrazone or Schiff base derivatives that exhibit changes in fluorescence upon binding to specific metal ions or anions. acs.org The trifluoromethoxy group can enhance the photophysical properties and selectivity of such sensors.

Organic Electronics: Creating derivatives for use in organic light-emitting diodes (OLEDs) or other electronic devices. The photochromic properties of some salicylaldehyde derivatives suggest potential applications in molecular switches and data storage. acs.org

Macrocyclic Chemistry: Using the compound as a building block for the synthesis of complex macrocycles and crown ethers, which have applications in host-guest chemistry and selective molecular recognition. rsc.org

Table 2: Potential Applications of Designed Derivatives
Derivative ClassTarget Application AreaKey Functional Feature
Schiff Bases / HydrazonesChemosensorsIon-induced fluorescence modulation
Azine DerivativesOrganic ElectronicsPhotochromism, charge transport properties
Polyethers / Crown EthersMolecular RecognitionSelective host-guest binding
Metal ComplexesAsymmetric CatalysisChiral induction and electronic tuning

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding of Reactivity and Interactions

To fully exploit the potential of this compound and its derivatives, a fundamental understanding of its electronic structure, reactivity, and intermolecular interactions is essential. Future research will increasingly rely on a synergy between advanced experimental techniques and high-level computational modeling.

Prospective research directions involve:

Computational Modeling: Employing Time-Dependent Density Functional Theory (TD-DFT) and other quantum chemical methods to predict and interpret UV-visible absorption spectra, understand electronic transitions, and model reaction mechanisms. nih.govresearchgate.netsciensage.info Such studies can elucidate the effect of the trifluoromethoxyphenyl substituent on the compound's properties.

Advanced Spectroscopy: Using techniques like resonance Raman and transient absorption spectroscopy to study the excited states of the molecule and its derivatives, providing insights into photochemical processes. acs.org

Mechanistic Probes: Combining kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring to unravel the detailed mechanisms of reactions where this compound is used as a ligand or precursor, leading to more rational catalyst and materials design.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol, and how can its purity be validated?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling to introduce the 4-trifluoromethoxyphenyl group to a phenolic precursor, followed by formylation using Vilsmeier-Haack conditions. Purity validation requires high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and detect impurities. Structural confirmation via 1H^1H- and 13C^{13}C-NMR is critical, with attention to chemical shifts for the formyl group (~9.8 ppm in 1H^1H-NMR) and trifluoromethoxy substituents (~120–125 ppm in 13C^{13}C-NMR). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

  • Methodological Answer : Kinetic and thermodynamic control strategies are essential. For Suzuki coupling, use Pd(PPh3_3)4_4 as a catalyst with a 1.5:1 molar ratio of aryl halide to boronic acid in a degassed THF/H2_2O mixture at 80°C. Monitor reaction progress via thin-layer chromatography (TLC) to halt the reaction before over-functionalization. Post-synthesis, column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound. DFT calculations (e.g., using B3LYP/6-31G*) predict intermediates and transition states to refine conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* and n→π* transitions in the 250–400 nm range, influenced by the electron-withdrawing trifluoromethoxy group. Fluorescence spectroscopy quantifies quantum yield (using quinine sulfate as a reference) to assess photostability. Cyclic voltammetry (CV) in anhydrous DMF determines redox potentials, critical for applications in catalysis or optoelectronics .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence intermolecular interactions in crystal packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) reveals intermolecular interactions. The trifluoromethoxy group’s electronegativity induces C–F···H–O hydrogen bonds and π-stacking between aromatic rings. Hirshfeld surface analysis quantifies interaction contributions (e.g., F···H contacts ~12–15%). Compare with analogues lacking the CF3_3O group to isolate steric effects. Thermal ellipsoid models assess conformational flexibility .

Q. What computational methods resolve contradictions in experimental vs. theoretical reaction yields?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Use the Conductor-like Screening Model (COSMO) in DFT to simulate solvent polarity’s role. Compare activation energies (ΔG^\ddagger) of competing pathways (e.g., para vs. ortho formylation). Validate with kinetic isotope effect (KIE) studies using deuterated substrates. For example, kH/kD>1k_H/k_D > 1 suggests rate-limiting proton transfer in formylation steps .

Q. How can this compound be functionalized for applications in photodynamic therapy (PDT) or organic electronics?

  • Methodological Answer : Introduce heavy atoms (e.g., Zn or Pd) via axial coordination to enhance intersystem crossing for PDT. For electronics, graft electron-deficient moieties (e.g., cyano groups) to the phenol ring to lower the LUMO energy. Test photodynamic efficacy using singlet oxygen (1O2^1O_2) detection via 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) degradation assays. For charge transport, fabricate thin-film transistors and measure mobility using space-charge-limited current (SCLC) models .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing inconsistent spectroscopic or crystallographic data?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to cluster NMR or XRD datasets and identify outliers. For crystallographic disagreements, cross-validate with Rietveld refinement (e.g., using TOPAS) to assess preferred orientation effects. Bayesian inference models quantify confidence intervals for kinetic parameters, especially when reaction mechanisms are ambiguous .

Q. How can researchers design experiments to probe the compound’s adsorption behavior in environmental or catalytic systems?

  • Methodological Answer : Use Langmuir and Freundlich isotherm models to fit adsorption data onto activated carbon composites. Thermodynamic parameters (ΔG, ΔH, ΔS) derived from van’t Hoff plots clarify physisorption vs. chemisorption. In situ FTIR monitors surface interactions (e.g., phenol O–H stretching at 3200–3600 cm1^{-1}). For catalytic applications, conduct turnover frequency (TOF) calculations under varying pH and temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.